In-depth Technical Guide: 2,6-Difluoropyridin-3-ol
In-depth Technical Guide: 2,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
CAS Number: 209328-85-8
Chemical Structure:
Molecular Formula: C₅H₃F₂NO
Molecular Weight: 131.1 g/mol
Executive Summary
2,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of two fluorine atoms and a hydroxyl group on the pyridine ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of complex molecules, most notably as a component of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2,6-Difluoropyridin-3-ol is presented below. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value |
| CAS Number | 209328-85-8 |
| Molecular Formula | C₅H₃F₂NO |
| Molecular Weight | 131.1 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not readily available in cited literature. |
| Boiling Point | Not readily available in cited literature. |
| Solubility | Soluble in methanol, DMSO, and other organic solvents. |
| ¹H NMR | Spectral data not readily available. |
| ¹³C NMR | Spectral data not readily available. |
| Mass Spectrum | Spectral data not readily available. |
| Infrared Spectrum | Spectral data not readily available. |
Synthesis of 2,6-Difluoropyridin-3-ol
The synthesis of 2,6-Difluoropyridin-3-ol typically involves a multi-step process. A generalized experimental protocol is outlined below, based on common organic synthesis methodologies for similar fluorinated pyridines.
Experimental Protocol: Synthesis of 2,6-Difluoropyridin-3-ol
Materials:
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Starting material (e.g., a suitably substituted pyridine precursor)
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Fluorinating agent (e.g., Selectfluor®)
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Hydrolyzing agent (e.g., sodium hydroxide)
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Solvents (e.g., acetonitrile, water)
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Acids and bases for pH adjustment (e.g., hydrochloric acid)
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Drying agent (e.g., anhydrous sodium sulfate)
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Silica gel for column chromatography
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Standard laboratory glassware and equipment
Procedure:
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Fluorination: A solution of the pyridine precursor in a suitable organic solvent (e.g., acetonitrile) is treated with a fluorinating agent, such as Selectfluor®. The reaction is typically stirred at a controlled temperature (e.g., room temperature or elevated temperature) for a specific duration until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure.
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Hydrolysis: The crude fluorinated intermediate is then subjected to hydrolysis to introduce the hydroxyl group. This is often achieved by treating the intermediate with a base, such as sodium hydroxide, in a suitable solvent system (e.g., a mixture of water and an organic solvent).
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Purification: The resulting 2,6-Difluoropyridin-3-ol is purified using standard techniques, such as column chromatography on silica gel, to yield the final product.
Logical Relationship of Synthesis Steps
Caption: A generalized workflow for the synthesis of 2,6-Difluoropyridin-3-ol.
Applications in Drug Development
The primary application of 2,6-Difluoropyridin-3-ol in drug development lies in its role as a key building block for the synthesis of PROTACs.
PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
2,6-Difluoropyridin-3-ol serves as a crucial component in the synthesis of the E3 ligase ligand, particularly for the von Hippel-Lindau (VHL) E3 ligase. The hydroxyl group of 2,6-Difluoropyridin-3-ol provides a convenient attachment point for the linker, while the difluorinated pyridine ring can contribute to the overall binding affinity and physicochemical properties of the final PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC that incorporates a VHL ligand derived from 2,6-Difluoropyridin-3-ol.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow: Evaluating PROTAC Efficacy
A typical experimental workflow to assess the efficacy of a PROTAC synthesized using 2,6-Difluoropyridin-3-ol is outlined below.
Caption: Experimental workflow for evaluating the efficacy of a PROTAC.
Conclusion
2,6-Difluoropyridin-3-ol is a valuable and versatile building block for drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its unique structural and electronic properties make it an important component in the design of potent and selective PROTACs. The synthetic methodologies and experimental workflows described in this guide provide a foundation for researchers and scientists to effectively utilize this compound in their efforts to develop novel therapeutics for a wide range of diseases. Further research into the synthesis and applications of 2,6-Difluoropyridin-3-ol and its derivatives is likely to yield new and innovative approaches to drug design and development.
